molecular formula C13H16F3N3O2 B1386359 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid CAS No. 1155625-56-1

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

Cat. No.: B1386359
CAS No.: 1155625-56-1
M. Wt: 303.28 g/mol
InChI Key: JBEPBMWJGCWPJJ-UHFFFAOYSA-N
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Description

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 3-(trifluoromethyl)pyridine derivative. This can be achieved through the reaction of 3-chloropyridine with trifluoromethylating agents under controlled conditions.

    Piperazine Ring Formation: The next step involves the introduction of the piperazine ring. This can be done by reacting the pyridine derivative with piperazine in the presence of a suitable catalyst.

    Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a nucleophilic substitution reaction where the piperazine derivative is reacted with a propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with improved pharmacological properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The piperazine ring can also contribute to the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propanoic acid: This compound has a phenyl ring instead of a pyridine ring. It may exhibit different chemical and biological properties due to the absence of the nitrogen atom in the ring.

    3-{4-[3-(Trifluoromethyl)benzyl]piperazin-1-yl}propanoic acid: This compound has a benzyl group instead of a pyridine ring. The presence of the benzyl group can affect the compound’s reactivity and interactions with biological targets.

Uniqueness

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is unique due to the presence of the trifluoromethyl group attached to the pyridine ring. This structural feature can enhance the compound’s chemical stability, lipophilicity, and binding affinity for certain biological targets. Additionally, the combination of the pyridine and piperazine rings provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)10-2-1-4-17-12(10)19-8-6-18(7-9-19)5-3-11(20)21/h1-2,4H,3,5-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEPBMWJGCWPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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